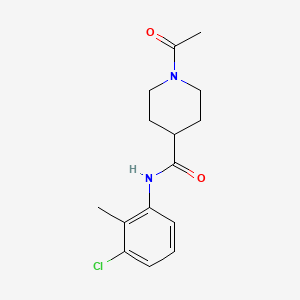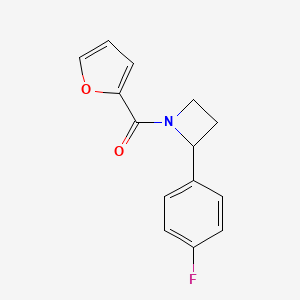![molecular formula C18H21N3O6 B5411689 6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL](/img/structure/B5411689.png)
6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Wirkmechanismus
Target of Action
The primary target of this compound is DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, thus facilitating processes like DNA unwinding and supercoiling .
Mode of Action
The compound interacts with its target, DNA topoisomerase II, leading to its inhibition This interaction disrupts the normal functioning of the enzyme, thereby affecting the processes of DNA replication and transcription
Biochemical Pathways
The inhibition of DNA topoisomerase II affects the DNA replication and transcription pathways . These are critical processes for cell division and protein synthesis. Disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds like febuxostat have been shown to have good oral bioavailability and are metabolized via multiple pathways involving cyp1a1, 1a2, 2c8, 2c9, ugt1a1, 1a8, 1a9 . The compound is excreted in both urine and feces
Result of Action
The inhibition of DNA topoisomerase II by this compound can lead to disruption of DNA replication and transcription . This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells. This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the nitro group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL include other nitropyrimidine derivatives and compounds with similar aromatic and aliphatic structures.
Eigenschaften
IUPAC Name |
6-[(E)-2-[3-ethoxy-4-(2-methylpropoxy)phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-4-26-15-9-12(6-8-14(15)27-10-11(2)3)5-7-13-16(21(24)25)17(22)20-18(23)19-13/h5-9,11H,4,10H2,1-3H3,(H2,19,20,22,23)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURLANUCCQQNIN-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
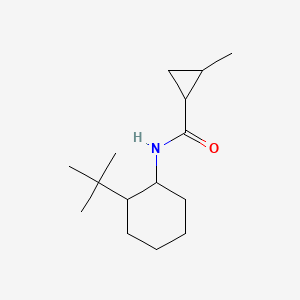
![4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5411623.png)
![2-{1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]pyrrolidin-2-yl}pyridine](/img/structure/B5411629.png)
![7-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5411640.png)
![4-[(E)-[2-(3-bromophenyl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B5411644.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]butanamide](/img/structure/B5411645.png)
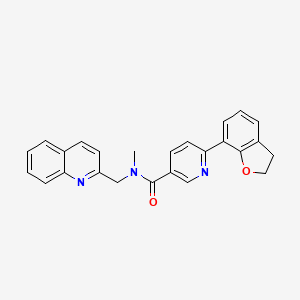
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411661.png)
![4-({[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B5411663.png)
![(4aS*,8aR*)-6-(3-furoyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5411666.png)
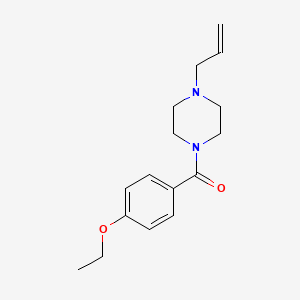
![N-(3-chloro-2-methylphenyl)-2-[[5-(2-methylpropyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5411679.png)
